molecular formula C12H12N2OS B5617545 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol CAS No. 107072-30-0

4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol

Cat. No.: B5617545
CAS No.: 107072-30-0
M. Wt: 232.30 g/mol
InChI Key: MVSRDCNZGBIDCH-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(4-methoxyphenyl)-6-methyl-2-pyrimidinethiol is 232.06703418 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The mechanism of action would depend on the application of the compound. For instance, some pyrimidine derivatives are used in medicinal chemistry and can interact with biological targets in various ways .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some pyrimidine derivatives can be hazardous if swallowed or if they come into contact with the skin .

Future Directions

Pyrimidine derivatives have been studied for their potential applications in various fields, including medicinal chemistry . Future research could explore the properties and applications of the specific compound .

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-methyl-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-7-11(14-12(16)13-8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSRDCNZGBIDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910228
Record name 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107072-30-0
Record name 2(1H)-Pyrimidinethione, 4-(methoxyphenyl)-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107072300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Methoxyphenyl)-6-methylpyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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